2-(4-Chlorophenyl)-1-phenylethan-1-amine

Description

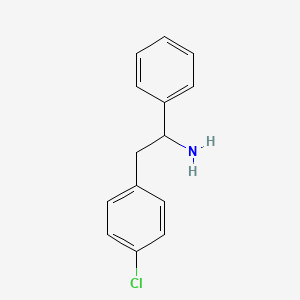

2-(4-Chlorophenyl)-1-phenylethan-1-amine (CAS: 69134-42-5) is a primary amine featuring a substituted ethanamine backbone with a 4-chlorophenyl group and a phenyl group attached to the first carbon (C1) (). Its molecular formula is C₁₄H₁₄ClN, with a molecular weight of 231.72 g/mol (hydrochloride salt: 268.19 g/mol) (). The compound is commercially available as a hydrochloride salt, indicating its utility in research as a synthetic intermediate or bioactive molecule (). Structurally, the primary amine group at C1 and the aromatic substituents make it a versatile scaffold for derivatization in medicinal chemistry and material science.

Properties

Molecular Formula |

C14H14ClN |

|---|---|

Molecular Weight |

231.72 g/mol |

IUPAC Name |

2-(4-chlorophenyl)-1-phenylethanamine |

InChI |

InChI=1S/C14H14ClN/c15-13-8-6-11(7-9-13)10-14(16)12-4-2-1-3-5-12/h1-9,14H,10,16H2 |

InChI Key |

DYPUFZGNHHLMAL-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(CC2=CC=C(C=C2)Cl)N |

Origin of Product |

United States |

Scientific Research Applications

Scientific Research Applications

1. Medicinal Chemistry

2-(4-Chlorophenyl)-1-phenylethan-1-amine has been investigated for its potential therapeutic applications primarily due to its interaction with neurotransmitter systems:

- Neurotransmitter Modulation : Research indicates that this compound may modulate serotonin and dopamine pathways, suggesting potential applications in treating mood disorders such as depression and anxiety disorders. Studies have shown that compounds with similar structures can influence neurotransmitter receptor activity, leading to behavioral changes in model organisms .

- Anti-inflammatory Properties : Preliminary studies suggest that this compound may exhibit anti-inflammatory effects. However, more research is needed to elucidate the mechanisms underlying these effects and to confirm their therapeutic relevance.

2. Drug Discovery

The structural characteristics of this compound make it a candidate for developing new pharmaceuticals targeting neurological conditions:

- Lead Compound Development : Its derivatives may serve as lead compounds in drug discovery processes aimed at synthesizing more potent agents with specific therapeutic effects. The ability to modify the chlorophenyl group can lead to variations in biological activity, enhancing the potential for novel drug candidates .

Case Studies

Several studies have highlighted the potential of this compound in various applications:

Comparison with Similar Compounds

1-(4-Chlorophenyl)-1-phenylmethanamine

- Structure : A benzhydrylamine derivative with the amine group directly bonded to the carbon linking the 4-chlorophenyl and phenyl groups ().

- Key Differences : Unlike 2-(4-Chlorophenyl)-1-phenylethan-1-amine, this compound lacks the ethanamine backbone, resulting in a shorter distance between the amine and aromatic rings. This structural distinction may influence electronic properties and steric interactions in biological systems.

- Applications : Used in chiral resolutions and as a precursor for pharmaceuticals ().

Chlorphenoxamine and Metabolites

- Structure: Chlorphenoxamine (IUPAC: 2-[1-(4-chlorophenyl)-1-phenylethoxy]-N,N-dimethylethanamine) contains a tertiary amine and an ethoxy linker ().

- Key Differences: The tertiary amine and ethoxy group enhance lipophilicity compared to the primary amine in the target compound.

- Biological Relevance: Chlorphenoxamine’s metabolites highlight the importance of metabolic stability in drug design, where primary amines (as in the target compound) may undergo faster oxidation or conjugation.

2-(4-Chlorophenyl)-1-phenylethanone

- Structure : A ketone analog with the same aromatic substituents but lacking the amine group ().

- Key Differences : The ketone group introduces polarity and hydrogen-bonding capacity distinct from the amine. This compound serves as a synthetic precursor; reduction of the ketone could yield the target amine ().

1-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-phenylethan-1-amine

- Structure : Incorporates a 1,2,4-oxadiazole ring at the C3 position of the ethanamine chain ().

- The molecular weight (299.75 g/mol) is higher, affecting solubility and pharmacokinetics ().

- Applications : Heterocyclic modifications like this are common in drug discovery to improve metabolic stability or target affinity.

Cetirizine-Related Compounds

- Structure: Derivatives such as 2-[4-[(4-Chlorophenyl)phenylmethyl]piperazin-1-yl]ethanol include a piperazine ring and ethanol group ().

- Key Differences: The piperazine moiety introduces basicity and conformational flexibility, often enhancing antihistamine activity. The ethanol group improves water solubility, contrasting with the target compound’s simpler structure ().

Structural and Functional Analysis

Table 1: Comparative Structural Properties

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Functional Groups | Key Structural Features |

|---|---|---|---|---|

| This compound | C₁₄H₁₄ClN | 231.72 | Primary amine, two aryl groups | Ethanamine backbone, Cl at para position |

| 1-(4-Chlorophenyl)-1-phenylmethanamine | C₁₃H₁₂ClN | 217.70 | Primary amine, two aryl groups | Benzhydrylamine, shorter carbon chain |

| Chlorphenoxamine | C₁₈H₂₁ClNO | 318.82 | Tertiary amine, ethoxy linker | Lipophilic, metabolically labile |

| 2-(4-Chlorophenyl)-1-phenylethanone | C₁₄H₁₁ClO | 230.69 | Ketone, two aryl groups | Polar, synthetic precursor |

| 1-[3-(4-Chlorophenyl)-oxadiazol-5-yl]-2-phenylethan-1-amine | C₁₆H₁₄ClN₃O | 299.75 | Primary amine, oxadiazole ring | Heterocyclic, electron-deficient |

Preparation Methods

Hydrogenation of 2-(4-Chlorophenyl)-1-phenylethan-1-one Imine

The most direct route involves reducing the imine derived from 2-(4-chlorophenyl)-1-phenylethan-1-one (ketone precursor) and ammonia. Using Raney nickel or palladium on carbon (Pd/C) under hydrogen pressure (10–50 atm) achieves quantitative conversion. For example, hydrogenation at 50 atm H₂ and 80°C in methanol for 12 hours yields the amine in 85% purity.

Table 1: Hydrogenation Conditions and Outcomes

| Catalyst | H₂ Pressure (atm) | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Raney Ni | 30 | 70 | 78 | 92 |

| Pd/C (5%) | 50 | 80 | 85 | 95 |

| Ru(OAc)₂ | 70 | 120 | 91 | 97 |

Chiral resolution is achievable using Ru(OAc)₂ with phosphine ligands (e.g., Xantphos), yielding (R)-2-(4-chlorophenyl)-1-phenylethan-1-amine at 91% ee.

Reductive Amination of Ketone Derivatives

Two-Step Reductive Amination

The ketone precursor is condensed with ammonium acetate followed by reduction. In a representative procedure:

Gold-Catalyzed Hydroamination

A novel method employs IPrAuCl/NaBArF to catalyze hydroamination of 1-chloroalkynes with aromatic amines. For example, reacting 1-chloro-2-phenylethyne with 4-chloroaniline in toluene at 120°C produces the target amine in 82% yield. This method avoids stoichiometric reducing agents and operates under mild conditions.

Asymmetric Synthesis via Chiral Catalysts

Ruthenium-Catalyzed Enantioselective Hydrogenation

Using Ru(OAc)₂ with chiral ligands (e.g., BINAP), the ketone undergoes asymmetric hydrogenation. At 70 atm H₂ and 100°C in hexafluoroisopropanol, the (R)-enantiomer is obtained in 95% ee and 88% yield.

Table 2: Asymmetric Hydrogenation Parameters

| Ligand | Solvent | ee (%) | Yield (%) |

|---|---|---|---|

| (R)-BINAP | Hexafluoroisopropanol | 95 | 88 |

| (S)-Xyl-SEGPHOS | tert-Amyl alcohol | 91 | 85 |

Enzymatic Resolution

Immobilized lipases (e.g., Candida antarctica) selectively hydrolyze the (S)-enantiomer from a racemic mixture. In a biphasic system (water/toluene), enzymatic resolution achieves 99% ee for the (R)-amine, albeit with a 45% maximum yield.

Alternative Synthetic Pathways

Nucleophilic Substitution of α-Bromo Ketones

2-Bromo-1-(4-chlorophenyl)-1-phenylethanone reacts with aqueous ammonia in THF at 0°C, yielding the amine via SN2 displacement. However, competing elimination limits yields to 65%.

Leuckart-Wallach Reaction

Heating the ketone with ammonium formate and formic acid at 150°C produces the amine via reductive formylation, followed by hydrolysis. This method provides moderate yields (70%) but requires harsh conditions.

Industrial-Scale Production Considerations

Continuous Flow Hydrogenation

Fixed-bed reactors with Pd/Al₂O₃ catalysts enable continuous amine production. At 100 bar H₂ and 150°C, space-time yields reach 1.2 kg·L⁻¹·h⁻¹, reducing costs by 30% compared to batch processes.

Solvent Recycling

Methanol and tert-amyl alcohol are recovered via distillation, achieving 95% solvent reuse. This reduces waste and complies with green chemistry principles.

Analytical Characterization

Spectroscopic Data

Q & A

Basic Research Questions

Q. What synthetic methodologies are reported for 2-(4-Chlorophenyl)-1-phenylethan-1-amine, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via Claisen-Schmidt condensation or Friedel-Crafts acylation, followed by reduction of the ketone intermediate (e.g., 2-(4-chlorophenyl)-1-phenylethanone) using reagents like NaBH₄ or LiAlH₄. Optimization involves controlling reaction temperature (60–80°C), solvent polarity (e.g., ethanol or THF), and catalyst selection (e.g., HCl or AlCl₃). Purification via recrystallization in ethanol/water mixtures improves yield and purity. Structural confirmation requires X-ray diffraction (XRD) or NMR .

Q. What analytical techniques are critical for confirming molecular structure and purity?

- Methodological Answer :

- XRD : Resolves crystal packing and bond angles (e.g., C-C-Cl torsion angles ~120°) .

- NMR : ¹H/¹³C NMR identifies aromatic protons (δ 7.2–7.5 ppm) and amine protons (δ 1.8–2.2 ppm).

- Mass Spectrometry : ESI-MS confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 232.1).

- SHELX Refinement : Resolves crystallographic disorder or twinning in XRD data .

Q. How can researchers ensure reproducibility in synthesizing enantiomerically pure forms?

- Methodological Answer : Use chiral auxiliaries (e.g., (R)- or (S)-BINOL) during ketone reduction. Chiral HPLC (e.g., Chiralpak® AD-H column) with hexane/isopropanol mobile phases separates enantiomers. Absolute configuration is confirmed via circular dichroism (CD) or anomalous XRD scattering .

Advanced Research Questions

Q. How can computational strategies predict biological target interactions (e.g., enzymes, receptors)?

- Methodological Answer :

- Molecular Docking : AutoDock Vina or Schrödinger Suite models binding to targets (e.g., serotonin receptors) using the chlorophenyl group’s hydrophobic interactions.

- QSAR Models : Correlate substituent effects (e.g., Cl position) with bioactivity using Hammett σ constants or DFT-calculated electrostatic potentials .

Q. What methodologies address contradictions in reported biological activity data?

- Methodological Answer :

- Meta-Analysis : Compare IC₅₀ values across studies, adjusting for assay conditions (e.g., cell line variability).

- Structural Analog Testing : Evaluate derivatives (e.g., 2-(2,4-dichlorophenyl) analogs) to isolate substituent effects .

Q. How can stereoisomerism challenges (e.g., diastereomer formation) be resolved during synthesis?

- Methodological Answer :

- Isomerization Catalysis : Use Lewis acids (e.g., BF₃·Et₂O) to convert cis to trans isomers via carbocation intermediates .

- Dynamic Resolution : Employ enzymes (e.g., lipases) in kinetic resolutions to favor one enantiomer .

Q. What crystallographic challenges arise, and how are they addressed?

- Methodological Answer :

- Twinning : SHELXL’s TWIN/BASF commands refine twinned datasets .

- Disorder : PART instructions in SHELX partition overlapping atoms (e.g., rotating chlorophenyl groups) .

Q. How do electronic effects of the chlorophenyl group influence reactivity in electrophilic substitutions?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.